molecular formula C11H16N2O4 B13547766 methyl O-(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)serinate

methyl O-(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)serinate

Katalognummer: B13547766
Molekulargewicht: 240.26 g/mol
InChI-Schlüssel: CELCOWGXCFSCJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl O-(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)serinate is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with methyl and oxo groups, and a serinate moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl O-(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)serinate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,6-dimethyl-2-oxo-1,2-dihydropyridine with serine methyl ester under basic conditions. The reaction is often carried out in the presence of a suitable base such as potassium carbonate (K₂CO₃) in a solvent like acetonitrile . The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl O-(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)serinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The methyl and oxo groups on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Wissenschaftliche Forschungsanwendungen

Methyl O-(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)serinate has several applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl O-(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)serinate is unique due to its specific substitution pattern on the pyridine ring and the presence of the serinate moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C11H16N2O4

Molekulargewicht

240.26 g/mol

IUPAC-Name

methyl 2-amino-3-(1,2-dimethyl-6-oxopyridin-4-yl)oxypropanoate

InChI

InChI=1S/C11H16N2O4/c1-7-4-8(5-10(14)13(7)2)17-6-9(12)11(15)16-3/h4-5,9H,6,12H2,1-3H3

InChI-Schlüssel

CELCOWGXCFSCJN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=O)N1C)OCC(C(=O)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.